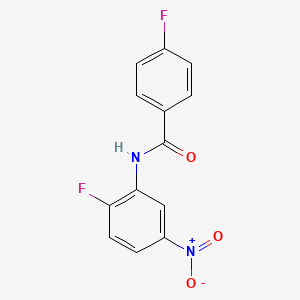
4-fluoro-N-(2-fluoro-5-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-(2-fluoro-5-nitrophenyl)benzamide is an organic compound with the molecular formula C13H8F2N2O3 It is a derivative of benzamide, characterized by the presence of fluorine and nitro groups on the aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-fluoro-5-nitrophenyl)benzamide typically involves the reaction of 4-fluorobenzoyl chloride with 2-fluoro-5-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-fluoro-5-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The fluorine atoms on the aromatic rings can be substituted by nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.
Oxidation: The compound can be oxidized under strong oxidative conditions, although specific oxidation reactions for this compound are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 4-fluoro-N-(2-fluoro-5-aminophenyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.
Scientific Research Applications
4-fluoro-N-(2-fluoro-5-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of fluorine and nitro groups can enhance the compound’s interaction with biological targets.
Medicine: Explored for its potential as a pharmaceutical agent. Its structural features may contribute to its activity against specific diseases.
Industry: Utilized in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-fluoro-5-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to its molecular targets, while the nitro group may contribute to its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(2-fluoro-5-aminophenyl)benzamide: A reduced form of the compound with an amino group instead of a nitro group.
2-fluoro-5-nitrophenyl isocyanate: A related compound with an isocyanate functional group.
Uniqueness
4-fluoro-N-(2-fluoro-5-nitrophenyl)benzamide is unique due to the combination of fluorine and nitro groups on the aromatic rings. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-fluoro-N-(2-fluoro-5-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N2O3/c14-9-3-1-8(2-4-9)13(18)16-12-7-10(17(19)20)5-6-11(12)15/h1-7H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKKAHTWGDQKDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3S,4S)-N-[1-(3,5-dimethylphenyl)-5-methylpyrazol-3-yl]-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxamide](/img/structure/B7671602.png)
![N-(4-acetamidophenyl)-2-[[4-(difluoromethoxy)phenyl]methyl-methylamino]acetamide](/img/structure/B7671606.png)
![2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]-1-(oxazinan-2-yl)ethanone](/img/structure/B7671612.png)
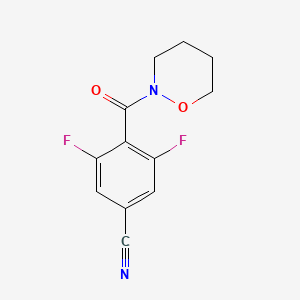
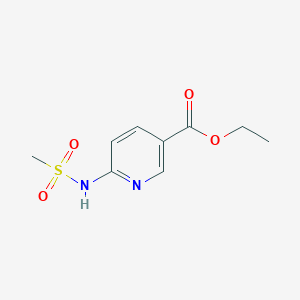
![N-[1-(3-chlorophenyl)-5-methylpyrazol-3-yl]-3-ethyl-4-oxoimidazolidine-1-carboxamide](/img/structure/B7671628.png)
![1-(2-Methyl-2-piperidin-1-ylpropyl)-3-[2-(1,4-oxazepan-4-yl)ethyl]urea](/img/structure/B7671638.png)
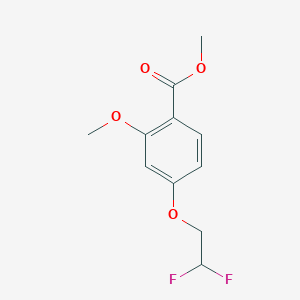
![N-[2-methyl-1-[4-(trifluoromethyl)phenyl]propan-2-yl]-2-(tetrazol-1-yl)acetamide](/img/structure/B7671655.png)
![1-[2-(3,4-Difluorophenyl)ethyl]-3-(2-imidazo[1,2-a]pyridin-2-ylethyl)urea](/img/structure/B7671662.png)
![N-[2-methyl-1-[4-(trifluoromethyl)phenyl]propan-2-yl]-2-(triazol-1-yl)acetamide](/img/structure/B7671668.png)
![N-[2-(propylamino)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B7671677.png)
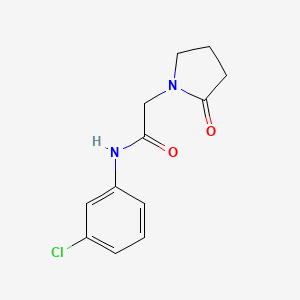
![N-[(5-bromo-2-methylphenyl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7671690.png)
